molecular formula C19H20N2O4 B5749365 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(isobutyrylamino)benzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(isobutyrylamino)benzamide

Cat. No. B5749365
M. Wt: 340.4 g/mol
InChI Key: HKQNYCSOFWEVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(isobutyrylamino)benzamide, also known as DBIBB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBIBB is a small molecule inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, which are involved in the regulation of gene expression.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(isobutyrylamino)benzamide is a small molecule inhibitor of the BET family of proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated lysine residues on histones, which are involved in the packaging of DNA into chromatin. By inhibiting the binding of BET proteins to chromatin, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(isobutyrylamino)benzamide can modulate the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(isobutyrylamino)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(isobutyrylamino)benzamide has been found to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(isobutyrylamino)benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(isobutyrylamino)benzamide has been found to reduce the production of viral proteins in infected cells, which can inhibit the replication of viruses.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(isobutyrylamino)benzamide is its specificity for the BET family of proteins, which can allow for targeted modulation of gene expression. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(isobutyrylamino)benzamide has also been shown to have low toxicity in vitro, which can make it a promising candidate for further development as a therapeutic agent. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(isobutyrylamino)benzamide has limited solubility in water, which can make it difficult to work with in certain experiments. In addition, the yield of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(isobutyrylamino)benzamide in the synthesis process is relatively low, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(isobutyrylamino)benzamide. One area of interest is the development of more efficient synthesis methods to increase the yield of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(isobutyrylamino)benzamide. Another area of research is the identification of specific genes and cellular processes that are affected by N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(isobutyrylamino)benzamide, which can provide insights into its potential therapeutic applications. In addition, further studies are needed to evaluate the efficacy and safety of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(isobutyrylamino)benzamide in animal models and clinical trials. Overall, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(isobutyrylamino)benzamide has the potential to be a valuable tool for research and a promising candidate for the development of novel therapeutics.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(isobutyrylamino)benzamide involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-amino-N-(2-methylpropyl)benzamide to obtain N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(isobutyrylamino)benzamide. The yield of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(isobutyrylamino)benzamide is typically around 50%.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(isobutyrylamino)benzamide has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In particular, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(isobutyrylamino)benzamide has been found to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(isobutyrylamino)benzamide has also been shown to inhibit the replication of the hepatitis B virus and the human immunodeficiency virus (HIV).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-12(2)18(22)20-14-5-3-13(4-6-14)19(23)21-15-7-8-16-17(11-15)25-10-9-24-16/h3-8,11-12H,9-10H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQNYCSOFWEVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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